1-(3-fluoropropyl)-1H-1,2,3-triazol-4-amine
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Overview
Description
1-(3-Fluoropropyl)-1H-1,2,3-triazol-4-amine is a chemical compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This specific compound is characterized by the presence of a fluoropropyl group attached to the triazole ring
Preparation Methods
The synthesis of 1-(3-fluoropropyl)-1H-1,2,3-triazol-4-amine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-fluoropropylamine and azides.
Click Chemistry: The compound is often synthesized using the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a type of “click chemistry”. This reaction involves the reaction of an azide with an alkyne to form the triazole ring.
Reaction Conditions: The reaction is typically carried out in the presence of a copper catalyst, such as copper sulfate, and a reducing agent, like sodium ascorbate, in a suitable solvent like water or an organic solvent.
Purification: The product is then purified using techniques such as column chromatography or recrystallization to obtain the desired compound in high purity.
Industrial production methods may involve scaling up the above synthetic route with optimizations to improve yield and reduce costs.
Chemical Reactions Analysis
1-(3-Fluoropropyl)-1H-1,2,3-triazol-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The fluoropropyl group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles like amines or thiols.
Cyclization: The triazole ring can undergo cyclization reactions to form more complex heterocyclic structures.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed depend on the type of reaction and the reagents used.
Scientific Research Applications
1-(3-Fluoropropyl)-1H-1,2,3-triazol-4-amine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(3-fluoropropyl)-1H-1,2,3-triazol-4-amine involves its interaction with specific molecular targets and pathways. The triazole ring can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The fluoropropyl group may enhance the compound’s binding affinity and specificity for certain targets. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
1-(3-Fluoropropyl)-1H-1,2,3-triazol-4-amine can be compared with other similar compounds, such as:
1-(3-Fluoropropyl)-1H-pyrazole: Another fluorinated heterocyclic compound with different biological activities.
3-Fluoro-1-propanol: A simpler fluorinated compound used in various chemical reactions.
Isoindoline derivatives: Compounds with similar structural features but different biological activities.
The uniqueness of this compound lies in its specific combination of the triazole ring and the fluoropropyl group, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C5H9FN4 |
---|---|
Molecular Weight |
144.15 g/mol |
IUPAC Name |
1-(3-fluoropropyl)triazol-4-amine |
InChI |
InChI=1S/C5H9FN4/c6-2-1-3-10-4-5(7)8-9-10/h4H,1-3,7H2 |
InChI Key |
AVTVCHHYQUOKBJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N=NN1CCCF)N |
Origin of Product |
United States |
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